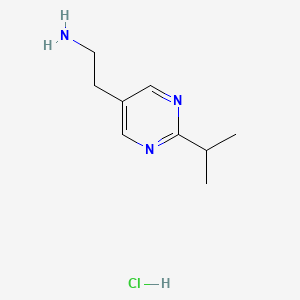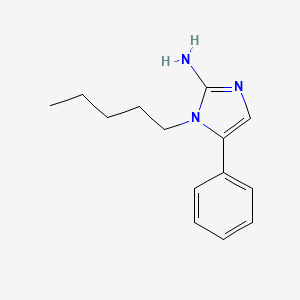
1-pentyl-5-phenyl-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pentyl-5-phenyl-1H-imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making derivatives like this compound valuable for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pentyl-substituted amine with a phenyl-substituted aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-pentyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-pentyl-5-phenyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-pentyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-1H-imidazol-2-amine: Lacks the pentyl group, which may affect its solubility and biological activity.
1-pentyl-1H-imidazol-2-amine: Lacks the phenyl group, which may influence its chemical reactivity and binding properties.
5-phenyl-1H-imidazol-2-amine: Lacks the pentyl group, potentially altering its pharmacokinetic properties.
Uniqueness
1-pentyl-5-phenyl-1H-imidazol-2-amine is unique due to the presence of both pentyl and phenyl substituents, which can enhance its lipophilicity and ability to interact with various biological targets. This dual substitution pattern may also provide a balance between hydrophobic and hydrophilic properties, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
918801-61-3 |
|---|---|
Molekularformel |
C14H19N3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-pentyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C14H19N3/c1-2-3-7-10-17-13(11-16-14(17)15)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H2,15,16) |
InChI-Schlüssel |
GKGFUZRPOWKYPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=CN=C1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
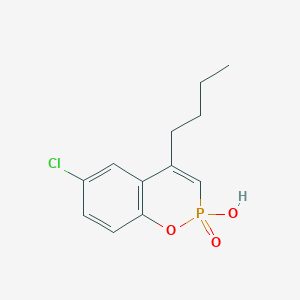
![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
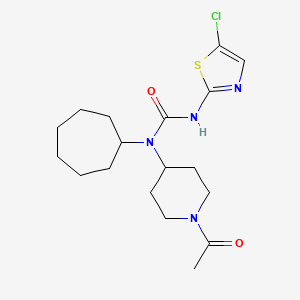
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)
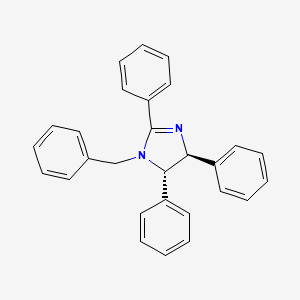
![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
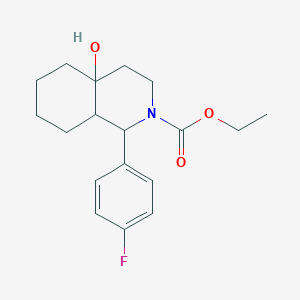
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
